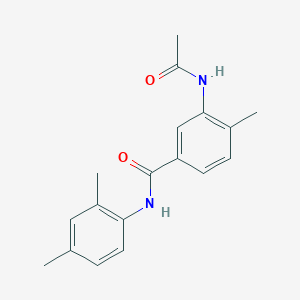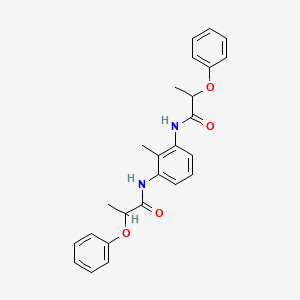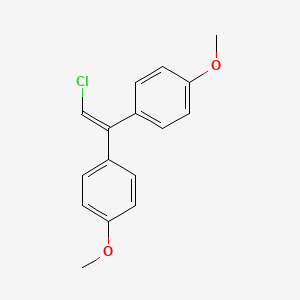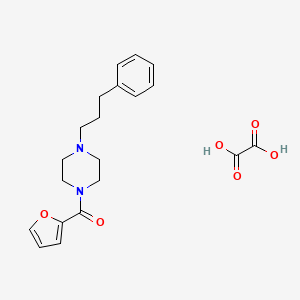![molecular formula C8H12NNaO3S2 B5195194 sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate, also known as sodium channel blocker, is a chemical compound used in scientific research. It is a potent inhibitor of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons and muscle cells.
Mécanisme D'action
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate works by binding to the extracellular surface of voltage-gated sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels, preventing the influx of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate ions into the cell. This inhibition of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels leads to a decrease in the amplitude and duration of action potentials, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate 2-[(4-morpholinylcarbonothioyl)thio]propanoate depend on the specific cell type and the concentration of the compound used. In neurons, it has been shown to reduce excitability and synaptic transmission, while in muscle cells it can lead to muscle relaxation. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate 2-[(4-morpholinylcarbonothioyl)thio]propanoate is its specificity for sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels, making it a valuable tool for investigating the function of these channels. However, its potency can also be a limitation, as high concentrations of the compound can lead to non-specific effects on cellular function. Additionally, its use in vivo can be limited by its poor solubility and potential toxicity.
Orientations Futures
There are several future directions for research on sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate 2-[(4-morpholinylcarbonothioyl)thio]propanoate. One area of interest is its potential use as a therapeutic agent for neurological and muscular disorders. Another direction is the development of more potent and selective sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channel blockers for use in research and clinical settings. Finally, the role of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels in other physiological processes, such as inflammation and pain, is an area of ongoing investigation.
Méthodes De Synthèse
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate can be synthesized by reacting 4-morpholinyl isothiocyanate with 2-bromo-2-methylpropanoic acid in the presence of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate hydroxide. The resulting compound is then purified by recrystallization in ethanol.
Applications De Recherche Scientifique
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate has been used in scientific research to study the role of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels in various physiological processes. It has been shown to be effective in blocking sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels in both neurons and muscle cells, making it a valuable tool for investigating the function of these channels.
Propriétés
IUPAC Name |
sodium;2-(morpholine-4-carbothioylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S2.Na/c1-6(7(10)11)14-8(13)9-2-4-12-5-3-9;/h6H,2-5H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSBKSQDKVDELC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])SC(=S)N1CCOCC1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![1-[5-(2-hydroxyphenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-3,3-dimethyl-2-butanone](/img/structure/B5195124.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)

![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)
![ethyl 3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5195171.png)

![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5195184.png)


![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5195204.png)
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
